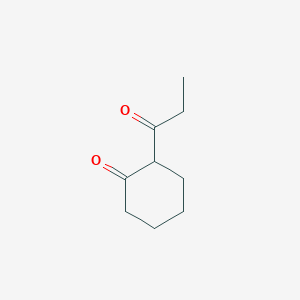

2-Propanoylcyclohexan-1-one

描述

Structure

3D Structure

属性

分子式 |

C9H14O2 |

|---|---|

分子量 |

154.21 g/mol |

IUPAC 名称 |

2-propanoylcyclohexan-1-one |

InChI |

InChI=1S/C9H14O2/c1-2-8(10)7-5-3-4-6-9(7)11/h7H,2-6H2,1H3 |

InChI 键 |

PFDJPXDSJBDMCC-UHFFFAOYSA-N |

规范 SMILES |

CCC(=O)C1CCCCC1=O |

产品来源 |

United States |

Synthetic Methodologies for 2 Propanoylcyclohexan 1 One and Its Analogues

Direct Acylation and Related Synthetic Routes

Direct acylation of cyclohexanone (B45756) is a primary method for synthesizing 2-acylcyclohexanones, including 2-propanoylcyclohexan-1-one. This typically involves the reaction of cyclohexanone with an acylating agent, such as propanoyl chloride, often in the presence of a catalyst. byjus.comnsf.gov

Optimization of Reaction Conditions and Reagent Selection

The efficiency of direct acylation is highly dependent on the careful selection of reagents and optimization of reaction conditions. For instance, in the synthesis of related 2-acylcyclohexane-1,3-diones, dicyclohexylcarbodiimide, triethylamine, and 4-dimethylaminopyridine (B28879) have been used with a derivative of 1,3-cyclohexanedione (B196179) in dichloromethane. mdpi.com

The choice of acylating agent is also critical. While acyl chlorides like propanoyl chloride are common, acid anhydrides can also be employed. byjus.com The reaction conditions, including temperature and reaction time, are optimized to maximize yield and minimize side reactions. For example, some acylation reactions are carried out at room temperature, while others may require heating under reflux. mdpi.comtandfonline.com

Table 1: Reagents and Conditions for Acylation of Cyclohexanone Derivatives

| Cyclohexanone Derivative | Acylating Agent | Catalyst/Reagents | Solvent | Temperature | Yield | Reference |

| Cyclohexanone | Acetic Anhydride | Pyrrolidine (B122466) (enamine formation) | - | Mild Conditions | 73.6% | scribd.com |

| 1,3-Cyclohexanedione | Acid Derivative | Dicyclohexylcarbodiimide, Triethylamine, 4-Dimethylaminopyridine | Dichloromethane | Not specified | Not specified | mdpi.com |

| Cyclohexanone | Acetyl chloride, Benzoyl chloride | KSF Clay (enamine formed in situ) | Toluene | Reflux | 65% (acetyl), 70% (benzoyl) | tandfonline.com |

This table is interactive and allows for sorting and filtering of the data.

Mechanistic Investigations of Acylation Pathways

The mechanism of direct acylation often proceeds through the formation of an enolate or an enamine intermediate from cyclohexanone. byjus.comtandfonline.comscribd.com In the classic Friedel-Crafts acylation, a Lewis acid catalyst like aluminum chloride (AlCl₃) activates the acyl halide, forming a highly electrophilic acylium ion. byjus.commasterorganicchemistry.com This ion is then attacked by the nucleophilic enol or enolate form of the cyclohexanone.

Alternatively, the Stork enamine synthesis provides a milder route. tandfonline.comscribd.commasterorganicchemistry.com In this method, cyclohexanone is first reacted with a secondary amine, such as pyrrolidine or morpholine, to form an enamine. tandfonline.comscribd.compearson.com The resulting enamine is more nucleophilic than the enol and readily reacts with the acylating agent. masterorganicchemistry.com Subsequent hydrolysis yields the 2-acylcyclohexanone. masterorganicchemistry.com Studies have shown that this method can proceed with high yields and fewer side reactions compared to traditional base-catalyzed acylations. scribd.com NMR analysis of a related product, 2-acetylcyclohexanone (B32800), revealed that it exists as a mixture of enol and keto forms, with the enol form being predominant and more stable. scribd.com

Multi-Component and Cascade Approaches in Synthesis

Multi-component reactions (MCRs) and cascade reactions, also known as domino or tandem reactions, offer efficient pathways to complex molecules like this compound and its analogues from simple starting materials in a single operation. wikipedia.orgrsc.org These reactions are characterized by high atom economy and reduced waste, as intermediate products are not isolated. wikipedia.org

A notable example involves a cascade reaction for the synthesis of bicyclo[3.3.1]nonane derivatives, which can be related to the core structure of substituted cyclohexanones. This acid-catalyzed annulation involves the reaction of a 2-acylcyclohexanone with an α,β-unsaturated aldehyde like methacrolein. ucl.ac.uk Another approach is the Michael-Claisen process, which has been used to synthesize cyclohexane-1,3-dione derivatives. organic-chemistry.org These strategies highlight the potential for creating complex cyclohexanone structures through carefully designed reaction sequences.

Catalytic Strategies in this compound Production

Catalysis plays a pivotal role in the synthesis of this compound, offering routes that are often more efficient and selective than stoichiometric methods. Both organocatalysis and transition metal catalysis have been successfully employed.

Organocatalytic Methods for Enhanced Efficiency

Organocatalysis utilizes small organic molecules to catalyze reactions, offering an alternative to metal-based catalysts. nih.govscienceopen.com Enamine catalysis, a key concept in organocatalysis, is particularly relevant for the acylation of ketones. scribd.commasterorganicchemistry.com As previously mentioned, the formation of an enamine from cyclohexanone and a secondary amine like pyrrolidine significantly enhances the nucleophilicity of the α-carbon, facilitating acylation under mild conditions. scribd.com This approach has been shown to produce high yields of 2-acetylcyclohexanone, a close analogue of this compound. scribd.com The use of chiral organocatalysts can also lead to the enantioselective synthesis of substituted cyclohexanones. beilstein-journals.orgrsc.org

Transition Metal-Catalyzed Synthetic Protocols

Transition metals, particularly palladium, are widely used to catalyze the α-functionalization of ketones. mdpi.comnih.gov Palladium-catalyzed α-arylation and α-alkylation of ketones have become standard methods for forming carbon-carbon bonds. nsf.govnih.gov These reactions typically involve the formation of a metal enolate, which then reacts with an electrophile. mdpi.com

While direct α-acylation of ketones using transition metals is less common than arylation or alkylation, related palladium-catalyzed cross-coupling reactions are well-established. mdpi.comub.edu For instance, the Suzuki-Miyaura coupling of acyl chlorides with boronic acids is a powerful method for ketone synthesis. nsf.gov The development of transition metal-catalyzed methods for the direct acylation of cyclohexanones remains an active area of research, with the potential to provide highly efficient and selective routes to compounds like this compound. The use of earth-abundant metals like iron as catalysts is also a growing area of interest due to their low cost and environmental benefits. rsc.orgbeilstein-journals.org

Development of Enantioselective Syntheses of Chiral Derivatives

The synthesis of chiral derivatives of 2-acylcyclohexanones, such as this compound, in an enantiomerically pure form is a significant objective in organic synthesis, as these structures can serve as crucial building blocks for more complex molecules, including natural products and pharmaceuticals. The development of enantioselective methods to control the stereochemistry at the C2 position, which is often a quaternary stereocenter, presents a considerable challenge. Research in this area has largely focused on asymmetric catalysis, employing both organocatalysts and transition-metal complexes to achieve high levels of stereocontrol.

A predominant strategy involves the desymmetrization of prochiral cyclohexanone derivatives. Organocatalysis, particularly using chiral primary amines, has emerged as a powerful tool. These catalysts operate through enamine catalysis, where the chiral amine condenses with the cyclohexanone to form a transient chiral enamine. This enamine then reacts with an electrophile, and the chirality of the catalyst directs the approach of the electrophile, leading to the formation of one enantiomer of the product in excess.

For instance, a highly enantioselective intramolecular Michael addition has been developed for the desymmetrization of prochiral cyclohexanone derivatives. nih.gov In these reactions, a cyclohexanone bearing a tethered α,β-unsaturated ester undergoes cyclization catalyzed by a cyclohexanediamine-derived primary amine. This method yields bicyclic products with three stereogenic centers in high enantiomeric excess (ee), often ranging from 83% to 99% ee, and in good yields (60–90%). nih.gov Quantum-chemical calculations have been instrumental in understanding the reaction mechanism, revealing that a stepwise C–C bond formation and proton transfer via a chair-shaped transition state are responsible for the observed high endo-selectivity. nih.gov

Another significant advance is the organocatalytic enantioselective Conia-ene-type carbocyclization. This metal-free method has been applied to the desymmetrizing cycloisomerization of ynamide cyclohexanones. nih.gov Depending on the protecting group on the ynamide, this reaction can be directed to produce either morphan or normorphan scaffolds with excellent enantioselectivity (up to 97% ee for morphans and up to 90% ee for normorphans). nih.gov Theoretical calculations have also been employed to elucidate the origins of this regioselectivity and enantioselectivity. nih.gov

Transition-metal catalysis also provides effective routes to chiral cyclohexanone derivatives. Palladium-catalyzed cascade reactions, for example, have been used to construct complex indole-fused bicyclo[3.2.1]octanes from 2-alkynyl aniline (B41778) derivatives. dicp.ac.cn These reactions can be rendered enantioselective through the use of chiral ligands, such as (R)-Binap, although achieving high enantioselectivity can be sensitive to the reaction conditions, including the choice of base and solvent. dicp.ac.cn

The following table summarizes key findings in the development of enantioselective syntheses for chiral derivatives analogous to this compound.

| Catalyst / Method | Substrate Type | Reaction Type | Product Type | Yield (%) | Enantiomeric Excess (ee) (%) |

| Cyclohexanediamine-derived primary amine | Prochiral cyclohexanone with α,β-unsaturated ester | Intramolecular Michael Addition | Bicyclic morphan scaffold | 60-90 | 83-99 nih.gov |

| Organocatalyst | Arylsulfonyl-protected ynamide cyclohexanones | Conia-Ene-Type Carbocyclization | Morphan derivatives | - | up to 97 nih.gov |

| Organocatalyst | Alkylsulfonyl-protected ynamide cyclohexanones | Conia-Ene-Type Carbocyclization | Normorphan derivatives | - | up to 90 nih.gov |

| Pd(OAc)₂ / (R)-Binap | N-sulfonyl-2-alkynylanilide | Aminopalladation/Heck-type cascade | Indole-fused bicyclo[3.2.1]octanes | 46 | 54 dicp.ac.cn |

Advanced Studies on Tautomeric Equilibria and Molecular Dynamics

Keto-Enol Tautomerism in 2-Propanoylcyclohexan-1-one Systems

This compound, as a 1,3-dicarbonyl compound, readily undergoes keto-enol tautomerism. The equilibrium involves the interconversion between the diketo form and its corresponding enol tautomers. The presence of the cyclohexane (B81311) ring introduces conformational considerations that further influence this equilibrium.

Experimental Determination of Tautomeric Ratios

The quantification of the keto and enol tautomers at equilibrium is crucial for understanding the system's stability. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for this purpose, as the keto-enol interconversion is often slow on the NMR timescale, allowing for the distinct observation and integration of signals from both forms. missouri.edu

For analogous β-dicarbonyl systems, ¹H NMR and ¹³C NMR have been effectively used to determine the tautomeric ratios. researchgate.net For instance, in a related compound, the presence of two distinct signals in the ¹³C-NMR spectrum at approximately δ 204.5 ppm (ketonic carbon) and δ 155.5 ppm (enolic carbon) confirms the existence of both tautomers. researchgate.net The relative intensities of the signals corresponding to each tautomer in the ¹H NMR spectrum can be integrated to calculate the equilibrium constant (KT = [enol]/[keto]). researchgate.net

| Solvent | % Keto Form | % Enol Form | KT ([enol]/[keto]) |

|---|---|---|---|

| Hexane | 15 | 85 | 5.67 |

| Chloroform | 25 | 75 | 3.00 |

| Acetone | 50 | 50 | 1.00 |

| Methanol | 80 | 20 | 0.25 |

Influence of Solvent Polarity and Hydrogen Bonding on Tautomeric Distribution

The distribution of keto and enol tautomers is highly dependent on the solvent environment. numberanalytics.com Generally, non-polar solvents tend to favor the enol form, while polar solvents shift the equilibrium towards the keto form. stackexchange.com

In non-polar solvents, the enol form can be stabilized by a strong intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen. This internal hydrogen bonding is a key stabilizing factor. stackexchange.com In polar protic solvents like water or methanol, the solvent molecules can act as both hydrogen bond donors and acceptors. researchgate.net They can solvate the carbonyl groups of the keto form effectively and can also disrupt the intramolecular hydrogen bond of the enol form by forming intermolecular hydrogen bonds, thus stabilizing the more polar keto tautomer. stackexchange.com Polar aprotic solvents, such as DMSO, can also disrupt the intramolecular hydrogen bond of the enol, leading to a decrease in its percentage due to unfavorable entropy changes. stackexchange.com

Studies on similar β-dicarbonyl compounds have shown that an increase in solvent polarity generally increases the proportion of the more polar tautomer. researchgate.net For example, in the case of 2,4-pentanedione, the enol form predominates in benzene (B151609) (94%), whereas the keto form is favored in water. stackexchange.com

Effects of Substituents on Tautomeric Stability

The electronic and steric nature of substituents on the β-dicarbonyl framework can significantly alter the tautomeric equilibrium. Electron-withdrawing groups and electron-donating groups can have opposing effects on the stability of the enol form.

For instance, in studies of substituted β-ketoamides, electron-releasing groups were found to favor the dienol form, while electron-attracting groups shifted the equilibrium toward the more polar keto forms in non-polar solvents. irb.hrcore.ac.uk However, this trend can be reversed in polar solvents, highlighting the complex interplay between substituent and solvent effects. irb.hr The position of the substituent is also critical. Studies on adenine (B156593) derivatives have shown that the effect of a substituent is sensitive to its proximity to the tautomerizing groups. nih.gov In the context of this compound, substituents on the cyclohexane ring or the propanoyl chain would be expected to influence the keto-enol ratio by modifying the electronic properties of the system and by introducing steric interactions that may favor one tautomer over the other.

Kinetic Studies of Tautomeric Interconversion Processes

The interconversion between keto and enol tautomers is a dynamic process that can be catalyzed by both acids and bases. masterorganicchemistry.comlibretexts.org Kinetic studies provide insights into the mechanism and rate of this interconversion.

The rate of tautomerization can be measured using techniques like spectrophotometry. rsc.org For example, studies on 2-nitrocyclohexanone (B1217707) have shown that the reaction is catalyzed by bases and inhibited by acids. rsc.org The rate constants for both the enolization (keto to enol) and ketonization (enol to keto) reactions can be determined from experimental data. rsc.org

Solvent effects also play a crucial role in the kinetics of tautomerization. The activation parameters for the interconversion can be influenced by the solvent, often due to entropic factors and shifts in the transition state structure from more "ketone-like" to more "enol-like" in different solvents. rsc.org The process involves the breaking of a C-H sigma bond and a C-O pi bond, and the formation of an O-H sigma bond and a C-C pi bond. masterorganicchemistry.com

Conformational Analysis of this compound

The cyclohexane ring in this compound exists predominantly in a chair conformation to minimize angle and torsional strain. maricopa.eduscribd.com The presence of the bulky propanoyl group at the 2-position introduces significant conformational preferences.

Substituents on a cyclohexane ring prefer to occupy the equatorial position to avoid destabilizing 1,3-diaxial interactions. libretexts.org The larger the substituent, the stronger this preference. libretexts.org Therefore, the most stable conformation of this compound would have the propanoyl group in an equatorial position.

A ring flip would place the propanoyl group in an axial position, leading to significant steric strain with the axial hydrogens at the C4 and C6 positions. This makes the axial conformation considerably less stable. libretexts.org The specific orientation of the propanoyl group itself (the conformation around the C-C bond connecting it to the ring) would also be influenced by steric factors to minimize interactions with the cyclohexane ring. Computational chemistry methods can be employed to calculate the energies of different conformations and predict the most stable structure. sapub.org

Reactivity and Derivatization Chemistry of 2 Propanoylcyclohexan 1 One

Nucleophilic and Electrophilic Transformations at Carbonyl Centers

The two carbonyl groups of 2-propanoylcyclohexan-1-one, the ring ketone and the propanoyl ketone, exhibit differential reactivity towards nucleophiles and electrophiles. This difference is primarily governed by steric and electronic factors. The cyclic ketone is generally more sterically hindered than the acyclic propanoyl ketone.

Nucleophilic Addition: Nucleophilic addition reactions, such as reduction and addition of organometallic reagents, can in principle occur at either carbonyl group. The less sterically hindered propanoyl carbonyl is often the preferred site for nucleophilic attack. For instance, reduction with mild reducing agents can selectively transform the propanoyl group into a secondary alcohol.

Electrophilic Attack: While carbonyl carbons are electrophilic, the oxygen atoms possess lone pairs and can act as nucleophiles or bases. Protonation or coordination of a Lewis acid to one of the carbonyl oxygens activates the corresponding carbonyl group towards nucleophilic attack. wikipedia.org

Reactions Involving Alpha-Protons and Enolate Intermediates

The presence of protons on the carbons alpha to the two carbonyl groups makes them acidic and susceptible to deprotonation by a base, leading to the formation of a resonance-stabilized enolate ion. This enolate is a key reactive intermediate in a multitude of C-C bond-forming reactions.

Enolate Formation: The regioselectivity of enolate formation is dependent on the reaction conditions. Under thermodynamic control (weaker base, higher temperature), the more substituted and more stable enolate is favored. pitt.edu Conversely, under kinetic control (strong, bulky base like LDA at low temperature), the less hindered proton is abstracted, leading to the less substituted, kinetically favored enolate. pitt.edu For this compound, three distinct enolates can potentially form.

Alkylation and Acylation: The nucleophilic enolate can react with various electrophiles. Alkylation with alkyl halides introduces an alkyl group at the α-position, while acylation with acyl chlorides or anhydrides introduces an acyl group. The regioselectivity of these reactions is often controlled by the choice of enolate (kinetic vs. thermodynamic).

Aldol (B89426) and Mannich Reactions: The enolate of this compound can participate in aldol reactions, attacking a carbonyl compound to form a β-hydroxy carbonyl compound. Similarly, in the Mannich reaction, the enolate reacts with an iminium ion (formed from an amine and an aldehyde) to generate a β-amino carbonyl compound. organic-chemistry.org One-pot oxidative Mannich reactions have been developed for the efficient C-C bond formation at the α-position of nitrogen with 1,3-dicarbonyl compounds. organic-chemistry.org

| Reaction Type | Reagents | Product Type |

| Alkylation | Alkyl halide, Base | α-Alkyl-β-dicarbonyl |

| Acylation | Acyl chloride, Base | α-Acyl-β-dicarbonyl |

| Aldol Reaction | Aldehyde/Ketone, Base | β-Hydroxy dicarbonyl |

| Mannich Reaction | Formaldehyde, Amine, Acid | β-Aminomethyl dicarbonyl |

Cyclization Reactions and Heterocycle Formation

The 1,3-dicarbonyl motif in this compound is a valuable precursor for the synthesis of various heterocyclic systems through condensation reactions with dinucleophilic reagents.

Pyrazoles: The Knorr pyrazole (B372694) synthesis involves the reaction of a 1,3-dicarbonyl compound with a hydrazine (B178648) derivative. rsc.orgmdpi.comrsc.orgjk-sci.com This acid-catalyzed condensation typically proceeds through the formation of an imine intermediate, followed by intramolecular cyclization and dehydration to afford the pyrazole ring. jk-sci.com With an unsymmetrical diketone like this compound, a mixture of two regioisomeric pyrazoles can be formed, depending on which carbonyl group is initially attacked by the hydrazine. rsc.org

Quinolines: The Friedländer annulation is a classic method for quinoline (B57606) synthesis, involving the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. researchgate.net this compound can serve as the methylene (B1212753) component in this reaction. Various catalysts, including reusable solid acids like Nafion NR50, have been employed to promote this reaction under microwave conditions. mdpi.com

Pyrroles: The Paal-Knorr pyrrole (B145914) synthesis is a straightforward method for preparing pyrroles by condensing a 1,4-dicarbonyl compound with ammonia (B1221849) or a primary amine. wikipedia.orgnih.govalfa-chemistry.com While this compound is a 1,3-diketone, it can be a precursor to 1,4-dicarbonyls or participate in multi-component reactions that lead to pyrrole formation. For instance, a three-component reaction of aromatic amines, 1,3-dicarbonyl compounds, and α-bromoacetaldehyde acetal (B89532) provides access to N-aryl-4,5-unsubstituted pyrroles. nih.gov

Furans: The Paal-Knorr furan (B31954) synthesis involves the acid-catalyzed cyclization of a 1,4-dicarbonyl compound. wikipedia.orgalfa-chemistry.comorganic-chemistry.org Similar to pyrrole synthesis, this requires the conversion of the 1,3-dicarbonyl substrate or the use of a multi-component strategy.

Thiophenes: The Gewald aminothiophene synthesis is a versatile method for preparing polysubstituted 2-aminothiophenes. mdpi.comderpharmachemica.comwikipedia.org This reaction involves the condensation of a ketone or aldehyde with an α-cyanoester in the presence of elemental sulfur and a base. wikipedia.org this compound can serve as the ketone component in this multicomponent reaction. The mechanism is believed to proceed through a Knoevenagel condensation followed by sulfur addition and cyclization. wikipedia.org

| Heterocycle | Synthetic Method | Key Reagents |

| Pyrazole | Knorr Synthesis | Hydrazine derivative, Acid catalyst |

| Quinoline | Friedländer Annulation | 2-Aminoaryl aldehyde/ketone |

| Pyrrole | Paal-Knorr Synthesis | Ammonia or Primary amine (with 1,4-dicarbonyl) |

| Thiophene | Gewald Synthesis | α-Cyanoester, Sulfur, Base |

Regioselective and Stereoselective Functionalization Strategies

Controlling the regioselectivity and stereoselectivity of reactions involving this compound is crucial for its application in asymmetric synthesis.

Regioselectivity: Regioselectivity, the preference for reaction at one site over another, is a key consideration in the reactions of this unsymmetrical diketone. wikipedia.orgiupac.org As mentioned earlier, the choice of kinetic versus thermodynamic conditions for enolate formation is a primary tool for controlling the regioselectivity of α-functionalization. pitt.edu In cyclization reactions like the Knorr pyrazole synthesis, the regiochemical outcome depends on the relative reactivity of the two carbonyl groups and can sometimes be influenced by the choice of catalyst and reaction conditions. rsc.org

Stereoselectivity: When new stereocenters are formed during reactions, controlling the stereochemical outcome is often a goal. For instance, in aldol reactions, the relative stereochemistry of the newly formed stereocenters can be influenced by the geometry of the enolate (E vs. Z) and the nature of the cation. Enantioselective reactions can be achieved using chiral auxiliaries, catalysts, or reagents. For example, enantioselective Michael additions of 1,3-dicarbonyl compounds to nitroalkenes have been successfully catalyzed by chiral nickel(II)-diamine complexes. acs.org Such strategies could potentially be applied to this compound to achieve stereocontrolled functionalization.

Sophisticated Spectroscopic and Analytical Research Methodologies

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the detailed structural analysis of 2-propanoylcyclohexan-1-one. slideshare.net It provides unparalleled insight into the connectivity of atoms and the stereochemical arrangement within the molecule.

While one-dimensional (1D) NMR spectra, such as ¹H and ¹³C NMR, offer fundamental information about the chemical environment of protons and carbons, complex molecules like this compound often exhibit overlapping signals that are difficult to interpret. rsc.orgpressbooks.pub Advanced two-dimensional (2D) NMR techniques overcome this limitation by spreading the signals across two frequency axes, revealing correlations between different nuclei. wikipedia.orgrutgers.edu

Key 2D NMR experiments for the structural elucidation of this compound include:

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. rutgers.edupbsiddhartha.ac.in It is instrumental in tracing the proton-proton connectivity within the cyclohexanone (B45756) ring and the propanoyl side chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to heteronuclei, most commonly ¹³C. wikipedia.org It allows for the unambiguous assignment of proton signals to their corresponding carbon atoms in the this compound structure.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range couplings between protons and carbons (typically over two or three bonds). It is crucial for identifying the connectivity between the propanoyl group and the cyclohexanone ring, as well as for assigning quaternary carbons. ipb.pt

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of nuclei, regardless of whether they are directly bonded. pbsiddhartha.ac.in It is particularly useful for determining the stereochemistry and preferred conformation of the molecule in solution.

These advanced 2D NMR techniques, when used in concert, provide a detailed and unambiguous picture of the molecular structure of this compound. ipb.pt

This compound exists in a dynamic equilibrium between its keto and enol tautomeric forms. NMR spectroscopy is a powerful tool for investigating this tautomerism, as the rate of interconversion is often slow on the NMR timescale, allowing for the observation of distinct signals for each tautomer. asu.edu

By analyzing the ¹H NMR spectrum, the relative concentrations of the keto and enol forms can be determined by integrating the signals corresponding to unique protons in each tautomer. researchgate.net For instance, the vinylic proton of the enol form and the α-proton of the keto form typically appear at distinct chemical shifts. asu.edu

Furthermore, variable-temperature NMR studies can provide thermodynamic parameters (ΔG, ΔH, and ΔS) for the keto-enol equilibrium. asu.edu The influence of solvent polarity on the position of the equilibrium can also be systematically studied by acquiring NMR spectra in a range of solvents with different dielectric constants and hydrogen-bonding capabilities. asu.edu It has been generally observed that the equilibrium tends to shift towards the keto form in more polar solvents. asu.edu

While solution-state NMR provides information about the average structure and dynamics of molecules in a solvent, solid-state NMR (ssNMR) offers detailed insights into the molecular conformation and packing in the crystalline state. wikipedia.org In the solid state, anisotropic interactions, which are averaged out in solution, become observable and provide a wealth of structural information. libretexts.org

Techniques like Cross-Polarization Magic Angle Spinning (CPMAS) are employed to enhance the signal of low-abundance nuclei like ¹³C and to obtain high-resolution spectra of solid samples. bruker.com By analyzing the chemical shift anisotropies and dipolar couplings in the solid state, researchers can determine precise bond lengths and angles, as well as intermolecular interactions such as hydrogen bonding within the crystal lattice of this compound. wikipedia.orgjeol.com This information is crucial for understanding the solid-state properties and polymorphism of the compound.

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for identifying the functional groups present in this compound. mt.comksu.edu.saelsevier.com These two techniques are complementary, as some molecular vibrations may be strong in IR and weak or absent in Raman, and vice versa. researchgate.net

The IR spectrum of this compound is characterized by strong absorption bands corresponding to the stretching vibrations of its carbonyl groups. The diketo form will exhibit characteristic C=O stretching frequencies, while the enol tautomer will show a C=O stretch and a broad O-H stretching band due to the hydroxyl group, often involved in intramolecular hydrogen bonding. mt.com

The Raman spectrum provides complementary information, particularly for the non-polar C-C bonds within the cyclohexane (B81311) ring and the propanoyl side chain. ksu.edu.sa Analysis of the fingerprint region (below 1500 cm⁻¹) in both IR and Raman spectra can help to distinguish between different isomers or conformers of the molecule. americanpharmaceuticalreview.com

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Tautomer |

| O-H stretch (H-bonded) | 3200 - 2500 (broad) | Enol |

| C-H stretch (aliphatic) | 3000 - 2850 | Keto & Enol |

| C=O stretch (ketone) | 1725 - 1705 | Keto |

| C=O stretch (conjugated) | 1680 - 1660 | Enol |

| C=C stretch | 1650 - 1600 | Enol |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure and Tautomeric Quantification

Ultraviolet-Visible (UV-Vis) spectroscopy probes the electronic transitions within a molecule and is particularly sensitive to the presence of conjugated systems. jove.com The keto and enol tautomers of this compound possess distinct electronic structures, leading to different UV-Vis absorption spectra. researchgate.net

The keto form typically exhibits a weak n→π* transition at a longer wavelength and a stronger π→π* transition at a shorter wavelength. The enol form, with its conjugated C=C-C=O system, displays a more intense π→π* transition that is shifted to a longer wavelength (a bathochromic shift) compared to the keto form. jove.com

This difference in their absorption spectra allows for the quantitative analysis of the tautomeric mixture. nih.gov By measuring the absorbance at the λmax characteristic of each tautomer, and applying the Beer-Lambert law, the relative concentrations of the keto and enol forms in solution can be determined. researchgate.net The effect of solvent polarity on the tautomeric equilibrium can also be investigated using UV-Vis spectroscopy, as changes in the solvent environment can alter the relative stabilities of the tautomers and thus their absorption spectra. nih.gov

| Tautomer | Electronic Transition | Typical λmax (nm) |

| Keto | n→π | ~280-300 |

| Keto | π→π | ~240-260 |

| Enol | π→π* | ~270-290 (intense) |

High-Resolution Mass Spectrometry for Isomer Differentiation and Reaction Monitoring

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that provides highly accurate mass measurements, enabling the determination of the elemental composition of a molecule. labmanager.com This capability is crucial for confirming the molecular formula of this compound (C₉H₁₄O₂). nih.gov

HRMS can also be instrumental in differentiating between isomers of this compound that have the same nominal mass but different exact masses due to their distinct atomic arrangements. mdpi.com Fragmentation patterns observed in tandem mass spectrometry (MS/MS) experiments can provide further structural information, helping to distinguish between positional isomers or stereoisomers.

In the context of chemical synthesis, HRMS serves as an invaluable tool for reaction monitoring. evosep.com By analyzing small aliquots of the reaction mixture over time, the appearance of the desired product and the disappearance of starting materials can be tracked with high sensitivity and specificity. This allows for the optimization of reaction conditions, such as temperature, reaction time, and catalyst loading, to maximize the yield and purity of this compound.

Chromatographic Method Development for Isomer Separation and Purity Analysis

The analysis of this compound, a β-dicarbonyl compound, presents unique challenges due to its structural complexity and potential for isomerism, most notably keto-enol tautomerism. The development of robust chromatographic methods is essential for separating these isomers, assessing the compound's purity, and quantifying it in various matrices. Gas chromatography (GC) and high-performance liquid chromatography (HPLC) are the primary techniques employed for this purpose, each offering distinct advantages and requiring specific methodological considerations.

Gas Chromatography (GC) Methodologies

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds like this compound. Its high resolution makes it particularly suitable for separating closely related structural and positional isomers. vurup.sk, researchgate.net Method development focuses on optimizing the stationary phase, temperature program, and detector to achieve the desired separation and sensitivity.

The choice of capillary column (stationary phase) is critical. For a compound with the polarity of this compound, mid-polarity phases are often a starting point. However, the selection is driven by the specific isomers present. Non-polar phases, such as those based on polydimethylsiloxane (B3030410) (e.g., DB-1, HP-5ms), separate compounds primarily by their boiling points. chromatographyonline.com To resolve isomers with very similar boiling points, phases with different selectivity are required. libretexts.org Phenyl-substituted (e.g., DB-5ms) or cyanopropyl-substituted phases (e.g., DB-1701) offer different interaction mechanisms (pi-pi, dipole-dipole) that can enhance the separation of positional isomers. phenomenex.com, epa.gov For particularly challenging separations, including diastereomers, liquid crystalline stationary phases have shown unique selectivity based on molecular shape and rigidity. vurup.sk

The injection technique is another key parameter. Splitless injection is preferred for trace analysis, ensuring the maximum transfer of the analyte to the column, while split injection is used for higher concentration samples to prevent column overload. glsciences.eu, chromatographyonline.com The inlet temperature must be high enough to ensure rapid and complete vaporization of the sample without causing thermal degradation.

Temperature programming, which involves increasing the column temperature during the analysis, is typically employed. This allows for the elution of a wide range of compounds with good peak shape, starting at a lower temperature to resolve volatile components and ramping up to elute higher-boiling compounds. nih.gov, researchgate.net

Common detectors for the analysis of this compound include the Flame Ionization Detector (FID) and the Mass Spectrometer (MS). The FID is a robust, universal detector for organic compounds, providing excellent quantitative data. libretexts.org The MS detector offers the significant advantage of providing structural information, which is invaluable for the positive identification of isomers and impurities by analyzing their mass spectra and fragmentation patterns. libretexts.org

Table 1: Illustrative GC Method Parameters for Analysis of 2-Acylcyclohexanones

| Parameter | Condition | Purpose |

|---|---|---|

| System | Gas Chromatograph with Mass Spectrometer (GC-MS) | Provides separation and structural identification. |

| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-1701) | High-resolution capillary column for isomer separation. |

| Carrier Gas | Helium, Constant Flow Rate (e.g., 1.0 mL/min) | Inert mobile phase. libretexts.org |

| Injection | Splitless (1 µL) | Suitable for trace and moderate concentrations. chromatographyonline.com |

| Inlet Temp. | 250 °C | Ensures rapid vaporization without degradation. |

| Oven Program | Initial: 60 °C (hold 2 min), Ramp 1: 10 °C/min to 200 °C, Ramp 2: 20 °C/min to 280 °C (hold 5 min) | Separates compounds based on volatility. |

| MS Detector | Transfer Line: 280 °C, Ion Source: 230 °C, Quadrupole: 150 °C | Maintains analyte in gas phase and optimizes ionization. |

| Scan Range | m/z 40-450 | Acquires mass data for a relevant range of fragments. |

High-Performance Liquid Chromatography (HPLC) Techniques

High-performance liquid chromatography is a versatile technique that is well-suited for analyzing compounds that may be thermally labile or non-volatile. ksu.edu.sa A significant challenge in the HPLC analysis of this compound is its existence as a mixture of keto-enol tautomers in solution. chromforum.org These tautomers can interconvert during the chromatographic run, leading to broad or split peaks. nih.gov Method development, therefore, often aims to either separate the tautomers or to shift the equilibrium to favor a single form.

Reversed-Phase HPLC (RP-HPLC) is the most common HPLC mode. ksu.edu.sa It utilizes a non-polar stationary phase (typically C18 or C8) and a polar mobile phase (e.g., mixtures of water with acetonitrile (B52724) or methanol). wikipedia.org For compounds like this compound that lack a strong chromophore, detection can be challenging. UV detection is possible at low wavelengths (around 200 nm), but sensitivity may be limited. chromforum.org To overcome this, derivatization with an agent like 2,4-dinitrophenylhydrazine (B122626) (DNPH) is a widely used strategy for carbonyl compounds. thermofisher.com, epa.gov The resulting DNPH-hydrazone derivative is highly colored and can be sensitively detected by UV-Vis detectors at higher wavelengths (e.g., 360 nm), significantly improving the method's detection limits. acs.org, psu.edu

Normal-Phase HPLC (NP-HPLC) can also be employed. This technique uses a polar stationary phase (like silica (B1680970) or cyano-bonded phases) and a non-polar mobile phase (e.g., hexane/isopropanol). chromforum.org, wikipedia.org NP-HPLC can offer different selectivity compared to RP-HPLC and may be effective in separating isomers, including tautomers, due to the different interaction mechanisms based on polarity. chromforum.org

Controlling the tautomeric equilibrium is crucial for achieving reproducible and sharp peaks. This can be influenced by several factors:

Mobile Phase pH: The pH of the mobile phase can significantly affect the rate of keto-enol interconversion. chromforum.org, ias.ac.in Operating at a low pH (e.g., using acidic modifiers like formic acid or phosphoric acid) or a specific neutral pH can sometimes "freeze" the equilibrium, allowing for the separation of the individual tautomers or the elution as a single sharp peak. chromforum.org

Temperature: Lowering the column temperature can slow the kinetics of tautomer interconversion, which may facilitate the separation of the individual keto and enol forms. chromforum.org, nih.gov Conversely, increasing the temperature can accelerate the interconversion, causing the separate tautomer peaks to coalesce into a single, averaged peak. chromforum.org

Solvent: The polarity and hydrogen-bonding capability of the mobile phase solvent can influence the position of the tautomeric equilibrium. ias.ac.in

Table 2: Example HPLC Conditions for Carbonyl Analysis (DNPH Derivatization)

| Parameter | Condition | Purpose |

|---|---|---|

| System | HPLC with Diode Array Detector (DAD) or UV-Vis Detector | Provides separation with sensitive detection of derivatives. |

| Column | C18 Reversed-Phase, 150 x 4.6 mm, 5 µm particle size | Standard column for separating a wide range of derivatives. thermofisher.com |

| Mobile Phase | A: Water/Acetonitrile/Tetrahydrofuran (60:30:10) B: Acetonitrile | Gradient elution is often used to resolve complex mixtures. psu.edu |

| Gradient | Isocratic or Gradient program (e.g., 0% to 100% B over 30 min) | Optimized to separate target analyte from other carbonyl derivatives. |

| Flow Rate | 1.0 mL/min | Typical analytical flow rate. thermofisher.com |

| Column Temp. | Ambient or controlled (e.g., 25-40 °C) | Controls separation and peak shape. |

| Detection | UV-Vis at 360 nm | Wavelength of maximum absorbance for DNPH derivatives. epa.gov |

| Derivatization | Pre-column reaction with 2,4-dinitrophenylhydrazine (DNPH) in acidic media | Enhances UV detectability and chromatographic retention. acs.org |

Table 3: Mentioned Compounds

| Compound Name |

|---|

| 2,4-dinitrophenylhydrazine (DNPH) |

| This compound |

| Acetonitrile |

| Formic Acid |

| Helium |

| Hexane |

| Isopropanol |

| Methanol |

| Phosphoric Acid |

| Tetrahydrofuran |

Computational Chemistry and Theoretical Investigations of 2 Propanoylcyclohexan 1 One

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to understanding the intrinsic properties of 2-propanoylcyclohexan-1-one, offering insights into its stability, electron distribution, and bonding.

Density Functional Theory (DFT) for Ground State Properties

Density Functional Theory (DFT) has become a cornerstone for investigating the ground state properties of medium-sized organic molecules like this compound due to its favorable balance of accuracy and computational cost. DFT calculations are instrumental in determining the optimized molecular geometry, vibrational frequencies, and electronic properties. For this compound, DFT studies, often employing functionals like B3LYP with basis sets such as 6-311++G(d,p), can elucidate the preferred conformations of the cyclohexane (B81311) ring and the orientation of the propanoyl group. These calculations are crucial for understanding the interplay of steric and electronic effects that govern the molecule's structure.

Hypothetical DFT-Calculated Ground State Properties of this compound

| Property | Diketo Form | Enol Form |

|---|---|---|

| Relative Energy (kcal/mol) | 0.00 | -2.5 to -5.0 |

| C=O Stretch (keto, cm⁻¹) | ~1715, ~1735 | ~1650 (conjugated) |

| O-H Stretch (enol, cm⁻¹) | N/A | ~3400-3600 |

| Dipole Moment (Debye) | ~3.0 - 3.5 | ~2.0 - 2.5 |

Note: This data is illustrative and based on trends observed for similar β-dicarbonyl compounds.

Ab Initio Methods for High-Accuracy Calculations

For more precise energy calculations and to benchmark DFT results, ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory are employed. While computationally more demanding, these methods provide a higher level of theory and are particularly useful for calculating accurate reaction barriers and conformational energy differences. For this compound, high-accuracy ab initio calculations can provide definitive insights into the subtle energetic differences between its various tautomers and conformers.

Molecular Dynamics Simulations for Conformational Sampling

The conformational landscape of this compound is complex due to the flexibility of the cyclohexane ring and the rotational freedom of the propanoyl side chain. Molecular dynamics (MD) simulations offer a powerful tool to explore this landscape by simulating the atomic motions of the molecule over time. By solving Newton's equations of motion for the system, MD simulations can reveal the accessible conformations and the dynamics of interconversion between them. These simulations can be performed using classical force fields or, for higher accuracy, ab initio molecular dynamics (AIMD). For this compound, MD simulations can provide a detailed picture of the chair, boat, and twist-boat conformations of the cyclohexane ring and how the propanoyl group's orientation influences their relative stabilities and interconversion rates. nih.gov

Prediction and Characterization of Tautomeric and Conformational Energy Landscapes

A key feature of β-dicarbonyl compounds like this compound is the existence of keto-enol tautomerism. Computational chemistry is exceptionally well-suited to map the potential energy surface for this tautomerization process, as well as for the various conformational changes. By calculating the energies of the diketo and various enol forms, along with the transition states connecting them, a comprehensive energy landscape can be constructed.

Studies on analogous compounds like 2-acetylcyclohexanone (B32800) reveal that the enol form is often thermodynamically more stable due to the formation of an intramolecular hydrogen bond and a conjugated π-system. acs.orgresearchgate.net DFT calculations can quantify this stability difference and predict the equilibrium constant between the tautomers. The conformational energy landscape, including the barriers to ring inversion and side-chain rotation, can also be meticulously mapped out.

Illustrative Energy Profile for Tautomerization of a 2-Acylcyclohexanone

| Species | Relative Free Energy (kcal/mol) |

|---|---|

| Diketo (chair) | 0.0 |

| Transition State (keto-enol) | +10 to +15 |

| Enol (intramolecular H-bond) | -2.5 to -5.0 |

Note: This data is hypothetical and serves to illustrate the typical energy landscape for such a system.

Computational Spectroscopy for Predicting NMR, IR, and UV-Vis Spectra

Computational methods are widely used to predict various spectroscopic properties, which can be invaluable for interpreting experimental spectra and confirming molecular structures.

NMR Spectroscopy: The prediction of ¹H and ¹³C NMR chemical shifts is a common application of DFT. The GIAO (Gauge-Independent Atomic Orbital) method is frequently used for this purpose. For this compound, calculated NMR spectra can help in the assignment of peaks to specific protons and carbons in both the keto and enol forms, which often coexist in solution. nih.gov

IR Spectroscopy: The vibrational frequencies and intensities calculated using DFT can be used to generate a theoretical infrared (IR) spectrum. This allows for the assignment of experimental IR bands to specific vibrational modes, such as the characteristic C=O stretches of the ketone and propanoyl groups, and the O-H stretch of the enol tautomer. qiboch.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is the method of choice for predicting electronic absorption spectra (UV-Vis). By calculating the excitation energies and oscillator strengths, the λmax values corresponding to π→π* and n→π* transitions can be estimated, providing insight into the electronic structure of this compound and its tautomers. acadpubl.eu

Predicted Spectroscopic Data for this compound (Illustrative)

| Spectrum | Tautomer | Key Predicted Feature |

|---|---|---|

| ¹³C NMR (ppm) | Diketo | C=O signals at ~200-210 ppm |

| ¹³C NMR (ppm) | Enol | Enolic C=C signals at ~100 and ~180 ppm |

| IR (cm⁻¹) | Diketo | Two distinct C=O stretches ~1715-1735 cm⁻¹ |

| IR (cm⁻¹) | Enol | Conjugated C=O stretch ~1650 cm⁻¹, O-H stretch ~3400-3600 cm⁻¹ |

| UV-Vis (nm) | Enol | π→π* transition for the conjugated system ~280-320 nm |

Note: The predicted values are based on data for analogous compounds and are for illustrative purposes.

Mechanistic Computational Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for elucidating the mechanisms of chemical reactions. For reactions involving this compound, such as its formation via the Claisen condensation of cyclohexanone (B45756) with a propanoyl derivative, DFT can be used to model the entire reaction pathway. geeksforgeeks.orgwikipedia.org This involves locating the structures of reactants, intermediates, transition states, and products. By calculating the energies of these species, the reaction mechanism can be detailed, and the factors controlling reactivity and selectivity can be understood. For instance, a computational study could explore the role of the base catalyst and the stereochemical outcome of the reaction.

Applications of 2 Propanoylcyclohexan 1 One As a Versatile Synthetic Building Block

Precursor in Natural Product Synthesis

The 2-acylcyclohexanone framework is a common structural motif and a key precursor in the total synthesis of various natural products. nptel.ac.inscripps.edu While specific examples detailing the use of 2-propanoylcyclohexan-1-one are not extensively documented in seminal total syntheses, its role can be understood through the well-established reactivity of its class in constructing complex molecular skeletons. organicchemistrydata.orgcnrs.frcam.ac.uk Synthetic strategies often leverage the 1,3-dicarbonyl system to introduce stereocenters and build fused or spirocyclic ring systems characteristic of many bioactive molecules. cnrs.fr

The general approach involves using the 2-acylcyclohexanone as a scaffold onto which other fragments are added or within which intramolecular cyclizations are induced. For instance, the acidic methylene (B1212753) group between the two carbonyls and the α-protons on the cyclohexane (B81311) ring are readily deprotonated to form nucleophilic enolates. These enolates can participate in crucial carbon-carbon bond-forming reactions, including Michael additions and Robinson annulations, which are fundamental steps in the assembly of terpenoids, steroids, and alkaloids. The ability to control the regioselectivity and stereoselectivity of these reactions is paramount in total synthesis. scripps.edu

Table 1: Representative Reactions in Natural Product Synthesis Scaffolding

| Reaction Type | Reagent/Conditions | Resulting Transformation with this compound | Relevance to Natural Products |

|---|---|---|---|

| Robinson Annulation | Methyl vinyl ketone, Base | Forms a new six-membered ring fused to the original cyclohexane, creating a bicyclic enone system. | Core structure of many steroids and terpenes. |

| Michael Addition | α,β-Unsaturated ester, Base | Adds a three-carbon chain to the active methylene group, extending the carbon skeleton. | Used to build side chains or prepare for subsequent cyclizations. |

| Intramolecular Aldol (B89426) | Base or Acid | Can be used on a suitably substituted derivative to form bicyclic systems with controlled stereochemistry. | Key step in forming bridged or fused ring systems. |

| Heck Reaction | Palladium catalyst, Aryl halide (on a derivative) | Forms a spiro quaternary carbon center, a challenging motif found in many alkaloids. cnrs.fr | Synthesis of Amaryllidaceae, Aspidosperma, and Strychnos alkaloids. cnrs.fr |

Building Block for Complex Organic Scaffolds

The utility of this compound extends beyond natural products to the synthesis of a wide array of complex organic scaffolds. nih.gov Its 1,3-dicarbonyl functionality is a classic precursor for the formation of various heterocyclic systems through condensation reactions with dinucleophiles. These reactions provide efficient routes to pharmacologically relevant cores such as pyrazoles, isoxazoles, and pyrimidines.

For example, reaction with hydrazine (B178648) or its derivatives leads to the formation of a pyrazole (B372694) ring fused to the cyclohexane scaffold. Similarly, condensation with hydroxylamine (B1172632) yields a fused isoxazole. These heterocyclic systems are prevalent in medicinal chemistry. Furthermore, multicomponent reactions, such as the Hantzsch pyridine (B92270) synthesis, can potentially utilize this compound to generate highly substituted dihydropyridine (B1217469) derivatives, which are important in pharmaceutical applications. The reactivity of this building block allows for the creation of diverse molecular libraries for drug discovery programs. csic.es

Table 2: Synthesis of Heterocyclic Scaffolds from this compound

| Heterocycle Class | Reagent | Reaction Type | Resulting Scaffold |

|---|---|---|---|

| Pyrazole | Hydrazine (H₂NNH₂) | Knorr-type Cyclocondensation | Tetrahydro-1H-indazole derivative |

| Isoxazole | Hydroxylamine (H₂NOH) | Cyclocondensation | Tetrahydro-1,2-benzisoxazole derivative |

| Pyrimidine | Urea or Guanidine | Biginelli-type Reaction | Tetrahydroquinazolin-2-one derivative |

| 1,2,3-Triazole | Aryl Azides | Cycloaddition | 5-Hydroxy-1,2,3-triazole derivatives acs.org |

The compound can also be used to create complex carbocyclic systems. For instance, it can undergo cascade reactions, such as organocatalyzed Michael addition followed by an intramolecular cyclization, to produce spirocyclic compounds with high stereocontrol. researchgate.net

Role in the Synthesis of Ligands for Metal Coordination Chemistry

Like other β-diketones, this compound can be readily deprotonated to form a stable enolate anion, which acts as a powerful bidentate chelating ligand for a wide range of metal ions. libretexts.orgacademicjournals.org The resulting ligand, properly named 2-propanoylcyclohexanonate, coordinates to a metal center through its two oxygen atoms, forming a stable six-membered ring. These metal complexes have applications in catalysis, materials science, and as therapeutic agents. academicjournals.orgmdpi.com

The synthesis of these complexes is typically straightforward, involving the reaction of this compound with a suitable metal salt in the presence of a base. mdpi.com The properties of the resulting metal complex, such as its geometry, stability, and reactivity, are influenced by the nature of the metal ion and the steric and electronic properties of the ligand. The cyclohexane ring and the propyl group of the 2-propanoylcyclohexanonate ligand can be modified to fine-tune the characteristics of the final complex for specific applications. For example, bulky substituents can enhance solubility in organic solvents or create specific steric environments around the metal center for shape-selective catalysis.

Table 3: Potential Metal Complexes of 2-Propanoylcyclohexanonate

| Metal Ion | Typical Geometry | Potential Application Area | Reference for Analogue |

|---|---|---|---|

| Copper(II) | Square Planar | Catalyst for oxidation reactions, Antifungal agent | mdpi.com |

| Nickel(II) | Square Planar/Octahedral | Cross-coupling catalysis, Precursor for materials | academicjournals.org |

| Cobalt(II)/(III) | Octahedral | Oxidation catalyst, Anticancer agent precursor | libretexts.org |

| Ruthenium(II) | Octahedral | Luminescent sensor, Photoredox catalyst | frontiersin.org |

| Gold(I)/(III) | Linear/Square Planar | Anticancer therapeutic, Catalyst for C-C bond formation | academicjournals.org |

Utility in the Development of New Materials and Polymers

While less common than its use in small-molecule synthesis, this compound and related 2-acylcycloalkanones serve as precursors in the development of new materials and polymers. Their chemical functionality can be exploited to synthesize monomers or specialty additives like plasticizers.

A notable application is in the synthesis of dicarboxylic acids that act as efficient plasticizers for polyvinyl resins. google.com The process involves a cyanoethylation reaction at the central carbon of this compound, followed by hydrolysis of both the nitrile and the ester-like bond of the β-dicarbonyl system to yield a dicarboxylic acid. These resulting plasticizers are reported to be non-volatile and effective at improving the low-temperature flexibility of polymers. google.com

Furthermore, the dicarbonyl moiety presents opportunities for creating novel polymer architectures. The compound could be chemically transformed, for example, through reduction to the corresponding diol, which could then serve as a monomer for the synthesis of polyesters or polyurethanes. The rigid cyclohexyl backbone would impart specific thermal and mechanical properties to the resulting polymer. While direct polymerization of this compound is not a common route, its role as a versatile chemical intermediate allows for its incorporation into more complex monomeric structures, which can then be used to produce bio-based or specialty polymers with tailored properties. chemmethod.comnih.gov

Table 4: Mentioned Chemical Compounds

| Compound Name |

|---|

| This compound |

| 2-Acylcyclohexanone |

| Methyl vinyl ketone |

| Hydrazine |

| Hydroxylamine |

| Urea |

| Guanidine |

| Copper(II) |

| Nickel(II) |

| Cobalt(II) |

| Cobalt(III) |

| Ruthenium(II) |

| Gold(I) |

| Gold(III) |

| Polyvinyl resins |

| Polyesters |

Future Directions and Emerging Research Avenues

Integration of Artificial Intelligence and Machine Learning in Reaction Design

The confluence of artificial intelligence (AI) and chemistry is set to revolutionize how synthetic routes are designed and how molecular properties are predicted. acs.orggrafiati.com For a compound like 2-propanoylcyclohexan-1-one, AI and machine learning (ML) offer powerful tools to navigate the vast chemical space of its potential derivatives.

A significant application lies in the design of derivatives with specific properties. Machine learning models, particularly quantitative structure-activity relationship (QSAR) models, can predict the biological or material properties of novel this compound analogues. In a study on a series of 2-acyl-cyclohexane-1,3-diones, a 3D-QSAR model was successfully developed to identify the electronic and steric features that influence their herbicidal activity. magritek.com This model demonstrated a high correlation between predicted and actual activity, proving its utility in guiding the synthesis of more potent compounds. magritek.com Such an approach can be directly applied to design this compound derivatives for targeted applications, accelerating the discovery process and reducing the need for extensive trial-and-error synthesis. researchgate.netrsc.org

However, a critical challenge is the potential for bias in the training data, which can lead to models making correct predictions for the wrong reasons. mt.com Future work must focus on curating high-quality, diverse datasets to ensure the robustness and true predictive power of these computational tools. acs.org

Table 1: Potential AI/ML Applications in this compound Research

| Application Area | AI/ML Tool | Potential Impact | Key Research Focus |

|---|---|---|---|

| Synthesis Planning | Retrosynthesis Algorithms | Proposes novel, efficient, and synthetically accessible routes. researchgate.netrsc.org | Training models on diverse β-diketone synthesis reactions. |

| Reaction Optimization | Predictive Reaction Models | Predicts reaction yields and optimal conditions (catalyst, solvent, temp.). acs.org | Developing models for Claisen condensations and acylations. |

| Derivative Design | QSAR / 3D-QSAR | Predicts biological or material properties of new analogues. magritek.com | Building models to correlate structural features with desired functions. |

| Property Prediction | Molecular Property Models | Estimates physicochemical properties (solubility, stability, etc.). researchgate.net | Fine-tuning general models with experimental data for diketones. |

Continuous Flow Chemistry Approaches for Synthesis and Derivatization

Continuous flow chemistry, where reagents are pumped through a network of tubes and reactors, offers substantial advantages over traditional batch processing, including enhanced safety, better process control, and easier scalability. researchgate.netacs.org This technology is particularly well-suited for the synthesis and derivatization of this compound.

The key benefits of flow chemistry stem from superior heat and mass transfer due to the high surface-area-to-volume ratio in microreactors. acs.org This allows for precise temperature control and the safe use of highly reactive intermediates or hazardous reagents. researchgate.netresearchgate.net For the synthesis of this compound and its derivatives, this enables reactions to be run at higher temperatures and pressures, significantly reducing reaction times. mt.com

Research has demonstrated the successful use of continuous flow for reactions involving cyclic 1,3-diketones. For example, a continuous-flow system using an inexpensive Amberlyst-15 catalyst has been developed for the synthesis of vinylogous esters from 1,3-diketones, providing a library of derivatives in good to excellent yields under solvent-free conditions. researchgate.net Another study showcased a Fe-zeolite catalyzed reaction of cyclic-1,3-diketones with epoxides in a continuous flow setup to produce bioactive tetraketones and xanthenes. rsc.orgbeilstein-journals.org This method is sustainable, generates no waste, and is scalable to the gram level. rsc.orgbeilstein-journals.org Furthermore, continuous flow techniques have been outlined for the selective fluorination of 1,3-dicarbonyl compounds. magritek.com

The ability to "telescope" multiple reaction steps together without intermediate purification is another major advantage. acs.org A future research goal could be to design a fully automated, multi-step flow synthesis of a functionalized this compound derivative, integrating reaction, separation, and purification into a single, seamless process.

Table 2: Examples of Continuous Flow Reactions for 1,3-Diketone Derivatization

| Reaction Type | Reactants | Catalyst / Conditions | Product Type | Reference |

|---|---|---|---|---|

| Vinylogous Ester Synthesis | Cyclic 1,3-diketone, Alcohols | Amberlyst-15, Solvent-free | Vinylogous Esters | researchgate.net |

| Tetraketone Synthesis | Cyclic 1,3-diketone, Epoxides | Fe-zeolite, 160 °C | Tetraketones | rsc.orgbeilstein-journals.org |

| Xanthene Synthesis | Tetraketone from above | Fe-zeolite, 180 °C | Xanthenes | rsc.orgbeilstein-journals.org |

| Fluorination | 1,3-Dicarbonyl derivative, F₂ | Quinuclidine | 2,2-Difluoro-1,3-dicarbonyls | magritek.com |

Mechanochemical Synthesis of this compound and its Derivatives

Mechanochemistry, where chemical reactions are induced by mechanical force (e.g., ball milling) rather than by conventional heating or solvents, represents a paradigm shift towards greener and more sustainable synthesis. rsc.org This solvent-free approach often leads to shorter reaction times, higher yields, and sometimes different product selectivity compared to solution-based methods. iaea.org

The synthesis of β-diketones via acylation is particularly amenable to mechanochemistry. A detailed study on the acylation of dimedone, a structural analogue of cyclohexanedione, using a solvent-free ball-mill approach demonstrated remarkable control over chemoselectivity. iaea.org The choice of the catalytic base was found to be critical: using 4-dimethylaminopyridine (B28879) (DMAP) led exclusively to the desired C-acylation product, whereas other bases resulted in the O-acylated isomer. iaea.org This level of control, achieved in short milling times, is often difficult to obtain in solution. iaea.org This methodology could be directly adapted for the synthesis of this compound from cyclohexanedione and a propanoyl source.

Mechanochemistry also offers novel routes for derivatization. For instance, the mechanochemical Suzuki-Miyaura cross-coupling of acyl chlorides and boronic acids provides a highly chemoselective, solid-state method for ketone synthesis. This could be explored for creating aryl-ketone derivatives of the core structure. The benefits of mechanochemistry, such as reduced waste and energy consumption, make it a highly attractive area for future research in the large-scale and sustainable manufacturing of this compound and its derivatives. iaea.org

Advanced In Situ Spectroscopic Monitoring of Reactions

To fully optimize the novel synthetic methods described above, a deep understanding of reaction kinetics, mechanisms, and intermediates is essential. Process Analytical Technology (PAT) provides this insight through the real-time, in situ monitoring of chemical reactions. mt.com By integrating spectroscopic probes directly into the reactor (whether a batch vessel, flow system, or ball mill), chemists can track the concentration of reactants, intermediates, and products as the reaction unfolds. magritek.commagritek.com

Several spectroscopic techniques are suitable for this purpose:

FTIR Spectroscopy: In-situ FTIR is a powerful tool for monitoring reactions by tracking the characteristic vibrational frequencies of functional groups. magritek.com For the synthesis of this compound, one could monitor the disappearance of the starting ketone's C=O stretch and the appearance of the β-diketone's enol and keto C=O bands. This has been successfully used to monitor acylation reactions and is invaluable for studying reaction kinetics and identifying transient intermediates.

Raman Spectroscopy: Raman spectroscopy is highly complementary to FTIR, particularly for reactions in aqueous or polar media. iaea.org It has been used for real-time monitoring of ketone synthesis and Claisen-Schmidt condensations, a reaction related to β-diketone formation. rsc.org Its ability to be used with fiber-optic probes makes it ideal for integration into challenging environments like flow reactors or ball mills. beilstein-journals.org

NMR Spectroscopy: The development of benchtop NMR spectrometers allows for online monitoring of reactions, providing detailed structural information. researchgate.net It can be used to follow the kinetic profile of all species in the reaction mixture simultaneously. This has been demonstrated for the Claisen-Schmidt condensation, where the formation and subsequent consumption of a reaction intermediate were clearly observed in real-time.

Integrating these PAT tools, especially within continuous flow or automated platforms, enables rapid reaction optimization and the creation of robust, high-quality manufacturing processes.

Exploration of Novel Catalytic Systems for Transformations

The discovery and application of novel catalysts are central to advancing the synthesis and functionalization of this compound. Future research will move beyond traditional catalysts to explore more sustainable, efficient, and selective systems.

Key areas of exploration include:

Heterogeneous Catalysts: These catalysts exist in a different phase from the reactants (e.g., a solid catalyst in a liquid reaction mixture), which greatly simplifies their removal and recycling. The use of Fe-zeolite in the continuous flow synthesis of tetraketones from cyclic 1,3-diketones is a prime example of a cheap, recyclable, and environmentally benign catalyst system. rsc.orgbeilstein-journals.org

Base Metal Catalysis: There is a growing interest in replacing precious metal catalysts (like palladium or rhodium) with more abundant and less expensive first-row transition metals such as copper, iron, or zinc. Copper-catalyzed systems, for example, have been developed for novel transformations of β-diketones, such as C-C(O)C bond cleavage to form α,β-unsaturated ketones. Lewis acids like zinc bromide have also been shown to improve the selectivity of C-acylation over O-acylation in the synthesis of sterically hindered β-diketones.

Organocatalysis and Biocatalysis: The use of small organic molecules (organocatalysts) or enzymes (biocatalysts) offers highly selective and environmentally friendly alternatives to metal-based systems. These catalysts can often perform complex transformations with high enantioselectivity, which would be crucial for developing chiral derivatives of this compound for pharmaceutical applications.

Dual Catalytic Systems: Some transformations benefit from the synergistic action of two different catalysts. Novel dual catalytic systems, such as those combining an ionic liquid with an organic base, are being developed to enhance reaction efficiency and selectivity for various chemical conversions.

The exploration of these novel catalytic systems will not only improve the synthesis of this compound itself but also vastly expand the range of possible derivatives and transformations.

常见问题

Q. What statistical methods are recommended for multivariate analysis of the compound’s physicochemical properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。